![molecular formula C10H14ClN B13558567 {[3-(Chloromethyl)phenyl]methyl}dimethylamine](/img/structure/B13558567.png)
{[3-(Chloromethyl)phenyl]methyl}dimethylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{[3-(Chloromethyl)phenyl]methyl}dimethylamine is an organic compound with the molecular formula C10H14ClN. It is a derivative of dimethylamine, where the amine group is attached to a benzyl group substituted with a chloromethyl group at the meta position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {[3-(Chloromethyl)phenyl]methyl}dimethylamine typically involves the reaction of 3-(chloromethyl)benzyl chloride with dimethylamine. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated systems and reactors can optimize the reaction conditions, such as temperature, pressure, and solvent choice, to achieve efficient production .
Análisis De Reacciones Químicas
Types of Reactions
{[3-(Chloromethyl)phenyl]methyl}dimethylamine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiols in polar solvents like water or alcohols.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed
Nucleophilic Substitution: Products include substituted amines, alcohols, or thiols.
Oxidation: Products include benzaldehyde or benzoic acid derivatives.
Reduction: Products include methyl-substituted derivatives.
Aplicaciones Científicas De Investigación
{[3-(Chloromethyl)phenyl]methyl}dimethylamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of {[3-(Chloromethyl)phenyl]methyl}dimethylamine involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. This interaction can affect various biochemical pathways and cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
- {[4-(Chloromethyl)phenyl]methyl}dimethylamine
- {[2-(Chloromethyl)phenyl]methyl}dimethylamine
- {[3-(Bromomethyl)phenyl]methyl}dimethylamine
Uniqueness
{[3-(Chloromethyl)phenyl]methyl}dimethylamine is unique due to the position of the chloromethyl group on the benzyl ring, which influences its reactivity and interaction with other molecules. This positional isomerism can result in different chemical and biological properties compared to its analogs .
Propiedades
Fórmula molecular |
C10H14ClN |
|---|---|
Peso molecular |
183.68 g/mol |
Nombre IUPAC |
1-[3-(chloromethyl)phenyl]-N,N-dimethylmethanamine |
InChI |
InChI=1S/C10H14ClN/c1-12(2)8-10-5-3-4-9(6-10)7-11/h3-6H,7-8H2,1-2H3 |
Clave InChI |
QVKMEPVVLVSNDW-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CC1=CC(=CC=C1)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


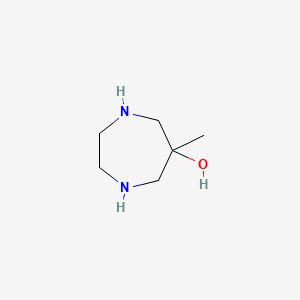
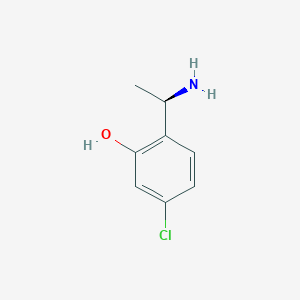
![4-Chloro-2-cyclobutyl-6-ethylthieno[2,3-d]pyrimidine](/img/structure/B13558499.png)
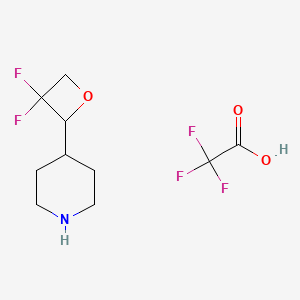
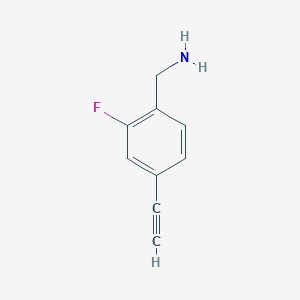
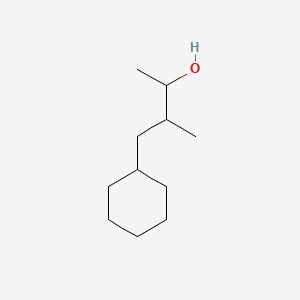
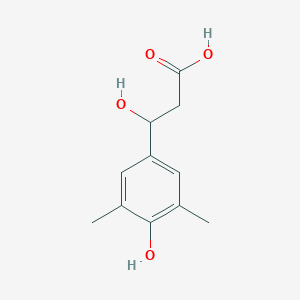
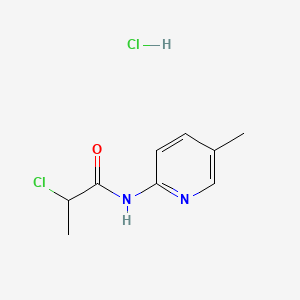
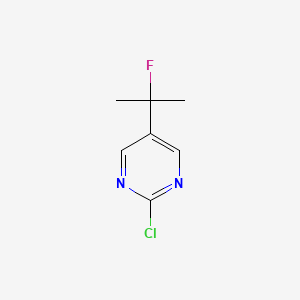
![3-tert-butyl-3aH,6H,6aH-4lambda6-[1,2]oxathiolo[3,4-d][1,2]oxazole-4,4-dione](/img/structure/B13558528.png)
![3-(4-Methoxyphenyl)-3,6-diazabicyclo[3.1.1]heptane dihydrochloride](/img/structure/B13558545.png)

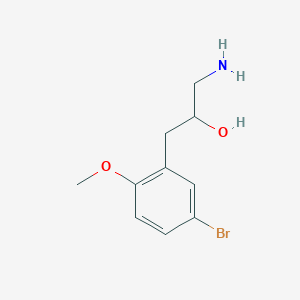
![1-[3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-chloroethan-1-one](/img/structure/B13558559.png)
